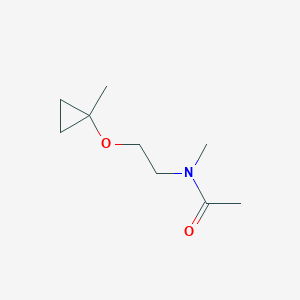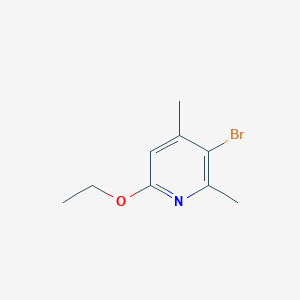
N-(3-formylphenyl)benzamide
Descripción general
Descripción
N-(3-formylphenyl)benzamide is an organic compound that belongs to the class of benzaldehydes It is characterized by the presence of a benzoyl group attached to an amino group, which is further connected to a benzaldehyde moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-formylphenyl)benzamide can be achieved through several methods. One common approach involves the reaction of benzaldehyde with benzoyl chloride in the presence of a base such as pyridine. The reaction proceeds through the formation of an intermediate, which is then hydrolyzed to yield the desired product .
Another method involves the use of benzaldehyde and aniline as starting materials. The reaction is carried out in the presence of a catalyst such as aluminum chloride, which facilitates the formation of the benzoylamino group .
Industrial Production Methods
In an industrial setting, the production of this compound typically involves the use of large-scale reactors and optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or distillation to remove any impurities and obtain the final product in its pure form.
Análisis De Reacciones Químicas
Types of Reactions
N-(3-formylphenyl)benzamide undergoes various chemical reactions, including:
Substitution: The amino group can undergo substitution reactions with various electrophiles, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Electrophiles such as alkyl halides or acyl chlorides in the presence of a base.
Major Products Formed
Oxidation: 3-Benzoylaminobenzoic acid.
Reduction: 3-Benzoylaminobenzyl alcohol.
Substitution: Various substituted derivatives depending on the electrophile used.
Aplicaciones Científicas De Investigación
N-(3-formylphenyl)benzamide has a wide range of applications in scientific research:
Mecanismo De Acción
The mechanism of action of N-(3-formylphenyl)benzamide involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor of certain enzymes, thereby affecting various biochemical processes. For example, it may inhibit the activity of enzymes involved in cell proliferation, leading to potential anticancer effects . The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparación Con Compuestos Similares
Similar Compounds
Benzaldehyde: A simpler aromatic aldehyde with a similar structure but lacking the benzoylamino group.
3-Benzyloxybenzaldehyde: A compound with a benzyloxy group instead of a benzoylamino group.
3-Nitrobenzaldehyde: A compound with a nitro group instead of a benzoylamino group.
Uniqueness
N-(3-formylphenyl)benzamide is unique due to the presence of both the benzoylamino and aldehyde functional groups, which confer distinct chemical reactivity and potential applications. Its ability to undergo various chemical reactions and its potential biological activities make it a valuable compound in research and industry.
Propiedades
Fórmula molecular |
C14H11NO2 |
|---|---|
Peso molecular |
225.24 g/mol |
Nombre IUPAC |
N-(3-formylphenyl)benzamide |
InChI |
InChI=1S/C14H11NO2/c16-10-11-5-4-8-13(9-11)15-14(17)12-6-2-1-3-7-12/h1-10H,(H,15,17) |
Clave InChI |
QVPNAQHWDZRJIS-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)C(=O)NC2=CC=CC(=C2)C=O |
Origen del producto |
United States |
Synthesis routes and methods
Procedure details








Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.









![7-(2-Chlorophenyl)thieno[2,3-c]pyridine-5-carboxylic acid](/img/structure/B8449408.png)




